molecular formula C12H24O8S B13444376 a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl

a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl

Cat. No.: B13444376
M. Wt: 328.38 g/mol
InChI Key: PDKKFMVANDDEQS-IIRVCBMXSA-N
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Description

a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl: is a compound known for its diverse biomedical applications. It facilitates the study and precise targeting of various diseases associated with cell signaling and metabolic pathways. This compound belongs to the category of monosaccharides and has the molecular formula C12H24O8S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of protecting groups such as acetyl groups to prevent unwanted reactions at the hydroxyl sites.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkylating agents under mild conditions.

Major Products Formed:

    Oxidation: Disulfide derivatives.

    Reduction: Regeneration of the original thiol compound.

    Substitution: Alkylated derivatives with modified functional groups.

Scientific Research Applications

a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is widely used in biomedical research. It is particularly valuable in the study of cell signaling and metabolic pathways. Its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Facilitates the study of glycosylation processes and protein-carbohydrate interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Used in the production of various biochemical reagents and diagnostic tools.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets involved in cell signaling pathways. The mercaptoethoxyethoxy group allows for precise targeting and modulation of these pathways, leading to desired biological outcomes. The exact mechanism involves binding to specific receptors or enzymes, altering their activity and downstream signaling events.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl PEG3-thiol
  • α-GalNAc-PEG3-Azide

Uniqueness: a-D-Galactopyranoside, 2-[2-(2-mercaptoethoxy)ethoxy]ethyl is unique due to its specific functional groups that allow for versatile chemical modifications and precise targeting in biological systems. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable tool in scientific research.

Properties

Molecular Formula

C12H24O8S

Molecular Weight

328.38 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C12H24O8S/c13-7-8-9(14)10(15)11(16)12(20-8)19-4-3-17-1-2-18-5-6-21/h8-16,21H,1-7H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

PDKKFMVANDDEQS-IIRVCBMXSA-N

Isomeric SMILES

C(COCCS)OCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C(COCCS)OCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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